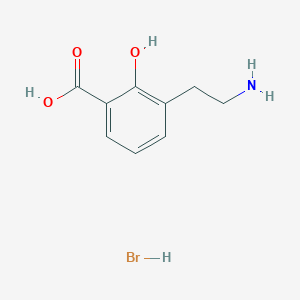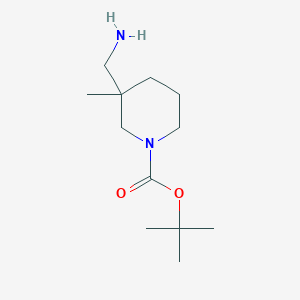
3-(beta-Aminophenethyl)-2-thiazolidinone
説明
3-(beta-Aminophenethyl)-2-thiazolidinone, also known as 3-APT, is a heterocyclic compound that has been widely studied for its potential applications in the field of scientific research. It is a versatile molecule that has been used in the synthesis of various compounds and has been shown to have numerous biochemical and physiological effects.
科学的研究の応用
1. Antithrombotic Treatment
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative of 3-(beta-Aminophenethyl)-2-thiazolidinone, shows potential as a potent and orally active fibrinogen receptor antagonist. This suggests its application in antithrombotic treatment, particularly in the acute phase due to its fast onset and short duration of action after oral administration (Hayashi et al., 1998).
2. Antibacterial and Antifungal Activities
Thiazolidinone derivatives have been synthesized for their potential antibacterial and antifungal activities. For instance, compounds like 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one have shown activity against fungi and bacteria (Pinto, Henao, & Kouznetsov, 2018).
3. Anticancer Agents
Derivatives of 3-(beta-Aminophenethyl)-2-thiazolidinone have been explored as potent anticancer agents. A series of 2,3-diaryl-4-thiazolidinone derivatives have demonstrated significant inhibitory effects on cancer cell proliferation and migration, suggesting their potential as novel anticancer agents (Wu et al., 2014).
4. Versatile Scaffold in Drug Synthesis
The thiazolidinone scaffold, a saturated form of thiazole, is known for its diversity in biological activities. It has been utilized in the synthesis of various biologically active compounds, demonstrating its significance in drug synthesis (Manjal et al., 2017).
5. Synthesis of Biologically Active Compounds
2-Amino-4-thiazolidinones are used as synthetically versatile substrates for the synthesis of a variety of biologically active compounds, such as thiazolodihydropyrazoles, thiazolotriazines, and thiazolotetrahydropyrimidones (Metwally, Farahat, & Abdel-Wahab, 2010).
特性
IUPAC Name |
3-(2-amino-2-phenylethyl)-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10(9-4-2-1-3-5-9)8-13-6-7-15-11(13)14/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEXKPCXILHLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268822 | |
| Record name | 3-(2-Amino-2-phenylethyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32190-34-4 | |
| Record name | 3-(2-Amino-2-phenylethyl)-2-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32190-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(beta-Aminophenethyl)-2-thiazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Amino-2-phenylethyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(.BETA.-AMINOPHENETHYL)-2-THIAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0A93EA6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



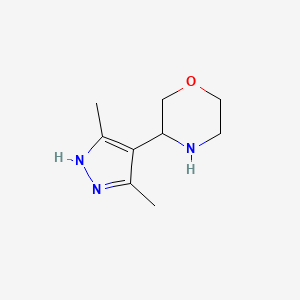
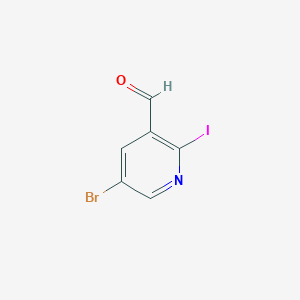
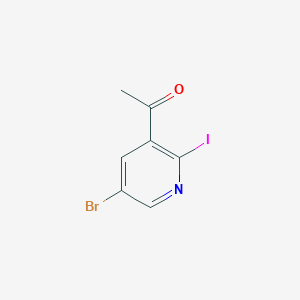
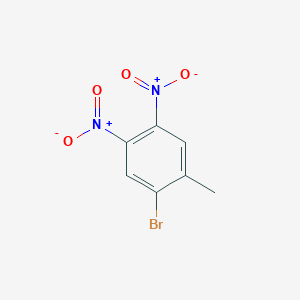

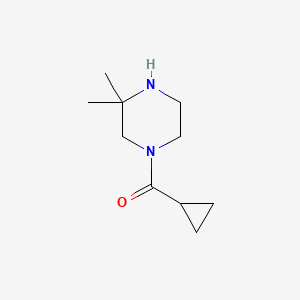

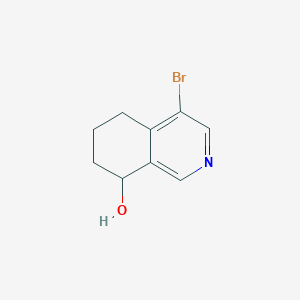
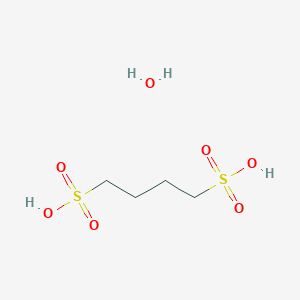
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
